1-Butylimidazolidine-2,4-dione
Overview
Description
1-Butylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C₇H₁₂N₂O₂. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields of science. This compound is characterized by a five-membered ring containing two nitrogen atoms and two oxygen atoms, with a butyl group attached to the nitrogen at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of N-butylurea with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Step 1: N-butylurea is reacted with glyoxylic acid in the presence of a strong acid catalyst, such as hydrochloric acid.
Step 2: The mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-Butylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
1-Butylimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research has shown potential anticoagulant and anti-inflammatory effects, which could be harnessed for therapeutic purposes.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-butylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells. The compound’s anticoagulant activity is believed to result from the inhibition of key enzymes in the coagulation cascade.
Comparison with Similar Compounds
1-Butylimidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
1-Methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a butyl group.
1-Ethylimidazolidine-2,4-dione: Contains an ethyl group, leading to different physical and chemical properties.
1-Phenylimidazolidine-2,4-dione: The presence of a phenyl group imparts unique aromatic characteristics.
Uniqueness: The butyl group in this compound provides distinct hydrophobic properties, influencing its solubility and reactivity compared to its methyl, ethyl, and phenyl counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-butylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-4-9-5-6(10)8-7(9)11/h2-5H2,1H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHNSECEKFOVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187296 | |
Record name | 1-Butylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-32-5 | |
Record name | 1-Butyl-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33599-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butylimidazolidine-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033599325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BUTYLIMIDAZOLIDINE-2,4-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM3B2GM6LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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